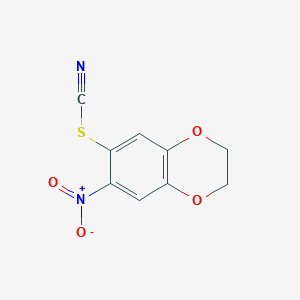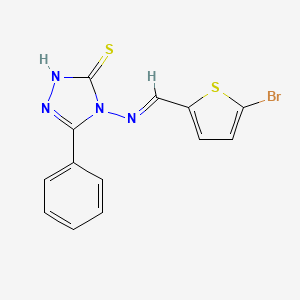![molecular formula C10H14N2O B15082850 N-[(Dimethylamino)methyl]benzamide CAS No. 59917-58-7](/img/structure/B15082850.png)
N-[(Dimethylamino)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Dimethylamino)methyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a dimethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(Dimethylamino)methyl]benzamide can be synthesized through the reaction of benzamide with formaldehyde and dimethylamine. The reaction typically involves the following steps:
Formation of the intermediate: Benzamide reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Substitution reaction: The intermediate then reacts with dimethylamine to form this compound.
The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk mixing: Large quantities of benzamide, formaldehyde, and dimethylamine are mixed in industrial reactors.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation and crystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Dimethylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Dimethylamino)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(Dimethylamino)methyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methylbenzamide: Contains only one methyl group on the nitrogen.
N,N-Diethylbenzamide: Contains ethyl groups instead of methyl groups
Uniqueness
N-[(Dimethylamino)methyl]benzamide is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
59917-58-7 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-[(dimethylamino)methyl]benzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
Clé InChI |
VEROGXNNWXHGRF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15082769.png)





![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
![N'-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15082834.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)
![2-{[5-(4-Bromophenyl)-2-furyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B15082861.png)

